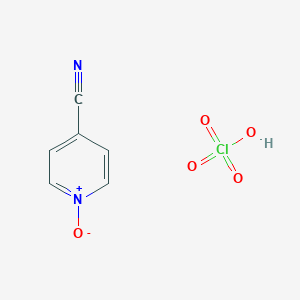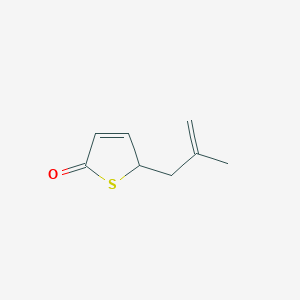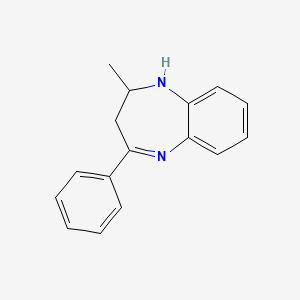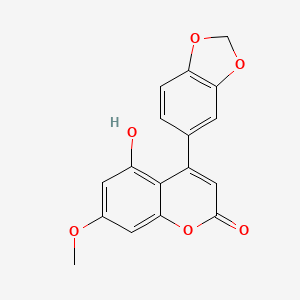
1-Oxidopyridin-1-ium-4-carbonitrile;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxidopyridin-1-ium-4-carbonitrile;perchloric acid is a compound that combines the properties of pyridine N-oxide and perchloric acid. Pyridine N-oxide is a derivative of pyridine, where the nitrogen atom is oxidized.
Preparation Methods
The synthesis of 1-oxidopyridin-1-ium-4-carbonitrile involves several steps. One common method includes the oxidation of pyridine using hydrogen peroxide or peracids to form pyridine N-oxide. The nitrile group can be introduced through a substitution reaction with cyanogen bromide. The final product is then treated with perchloric acid to form the perchlorate salt .
Industrial production methods often involve large-scale oxidation reactions using controlled conditions to ensure high yield and purity. The reaction conditions typically include specific temperatures, pressures, and catalysts to optimize the reaction rate and product quality .
Chemical Reactions Analysis
1-Oxidopyridin-1-ium-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine compound.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various substituted products.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Oxidopyridin-1-ium-4-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 1-oxidopyridin-1-ium-4-carbonitrile involves its interaction with molecular targets through its oxidized nitrogen and nitrile groups. These functional groups can participate in various chemical reactions, influencing biological pathways and enzyme activities. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules .
Comparison with Similar Compounds
1-Oxidopyridin-1-ium-4-carbonitrile can be compared with other pyridine N-oxide derivatives, such as:
Pyridine N-oxide: Similar in structure but lacks the nitrile group.
2,6-Dibromo-1-oxidopyridin-1-ium-4-carbonitrile: Contains additional bromine atoms, which can alter its chemical properties and reactivity.
4,6-Dibromo-5-hydroxypyrimidine-2-carbonitrile sodium salt: A pyrimidine derivative with different functional groups, offering unique reactivity and applications.
Properties
CAS No. |
118619-24-2 |
|---|---|
Molecular Formula |
C6H5ClN2O5 |
Molecular Weight |
220.57 g/mol |
IUPAC Name |
1-oxidopyridin-1-ium-4-carbonitrile;perchloric acid |
InChI |
InChI=1S/C6H4N2O.ClHO4/c7-5-6-1-3-8(9)4-2-6;2-1(3,4)5/h1-4H;(H,2,3,4,5) |
InChI Key |
JIHVOMNQMBPNMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=CC=C1C#N)[O-].OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine](/img/structure/B14307122.png)





![(1E)-N'-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide](/img/structure/B14307156.png)
![3-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14307162.png)
